molecular formula C7H6ClNO5S B1471303 2-Methoxy-3-nitrobenzene-1-sulfonyl chloride CAS No. 1261587-04-5

2-Methoxy-3-nitrobenzene-1-sulfonyl chloride

Cat. No. B1471303
M. Wt: 251.64 g/mol
InChI Key: UXCAWMJDALMRIF-UHFFFAOYSA-N
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Description

2-Methoxy-3-nitrobenzene-1-sulfonyl chloride is an organic compound with the IUPAC name 2-methoxy-3-nitrobenzenesulfonyl chloride . It is typically in the form of a powder .


Molecular Structure Analysis

The molecular structure of 2-Methoxy-3-nitrobenzene-1-sulfonyl chloride consists of a benzene ring substituted with a methoxy group, a nitro group, and a sulfonyl chloride group . The InChI code for this compound is 1S/C7H6ClNO5S/c1-14-7-5(9(10)11)3-2-4-6(7)15(8,12)13/h2-4H,1H3 .


Physical And Chemical Properties Analysis

2-Methoxy-3-nitrobenzene-1-sulfonyl chloride is a powder at room temperature . Its molecular weight is 251.65 .

Scientific Research Applications

Synthesis and Chemical Reactivity

Research involving compounds like 2-Methoxy-3-nitrobenzene-1-sulfonyl chloride often focuses on their synthesis and chemical reactivity. For instance, studies on the synthesis of dihydro-1,4-benzodioxin derivatives, including sulfamoyl compounds, have shown the utility of related chemical structures in developing new sulfonamide diuretics. The synthesis process often involves the conversion of nitro functions into sulfonamide via reactions such as the Sandmeyer reaction, indicating the potential for 2-Methoxy-3-nitrobenzene-1-sulfonyl chloride to serve in similar synthetic pathways (Itazaki et al., 1988).

Biochemical Research

Compounds bearing nitrobenzene sulfonamide groups are often studied for their biochemical effects. For example, the pharmacological characterization of specific nitrobenzenesulfonyl compounds as thromboxane receptor antagonists and thromboxane synthase inhibitors highlights their potential application in exploring biochemical pathways and developing therapeutic agents (Dogné et al., 2004).

Enzymatic Activity Studies

Studies on the induction of cytochrome P450 enzymes by nitroaniline derivatives show the relevance of nitrobenzene compounds in understanding enzyme regulation and the mechanisms underlying drug metabolism. Such research can offer insights into how compounds like 2-Methoxy-3-nitrobenzene-1-sulfonyl chloride might interact with biological systems at the molecular level (Degawa et al., 1995).

Inflammation and Immunology

The role of nitrobenzene derivatives in modulating immune responses, such as the effect of nitroso metabolites of sulfamethoxazole on cytokine production, could be indicative of the potential for 2-Methoxy-3-nitrobenzene-1-sulfonyl chloride to be used in immunological research, particularly in understanding the mechanisms of drug-induced hypersensitivity and immune modulation (Hopkins et al., 2005).

Antioxidant and Reactive Oxygen Species Studies

The interaction of nitrobenzene compounds with biological systems to produce reactive oxygen species is a key area of research, particularly in understanding oxidative stress and its implications in diseases. Investigating the effects of nitrobenzene derivatives on cellular oxidative stress mechanisms can shed light on the potential uses of 2-Methoxy-3-nitrobenzene-1-sulfonyl chloride in antioxidant research (Grisham et al., 1991).

Safety And Hazards

This compound is associated with several hazard statements, including H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-methoxy-3-nitrobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO5S/c1-14-7-5(9(10)11)3-2-4-6(7)15(8,12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXCAWMJDALMRIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1S(=O)(=O)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-3-nitrobenzene-1-sulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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